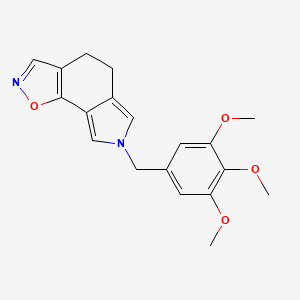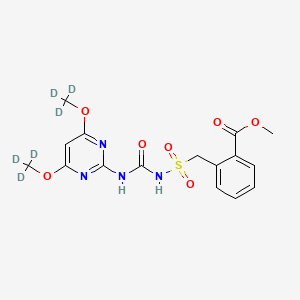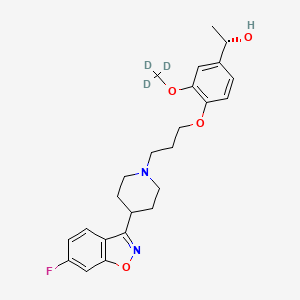
Tubulin polymerization-IN-37
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin polymerization-IN-37 is a compound known for its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a critical role in maintaining cellular structure and facilitating cell division. By inhibiting tubulin polymerization, this compound can disrupt cell division, making it a valuable compound in cancer research and treatment .
Vorbereitungsmethoden
The synthesis of Tubulin polymerization-IN-37 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the use of various reagents and catalysts. The exact synthetic route and reaction conditions can vary, but generally, the process involves the formation of key intermediates that are then converted into the final product through specific chemical transformations .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Tubulin polymerization-IN-37 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tubulin polymerization-IN-37 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of tubulin polymerization and to develop new inhibitors of this process. In biology, it is used to investigate the role of tubulin in cellular processes and to study the effects of tubulin inhibition on cell division and growth. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, as it can inhibit the proliferation of cancer cells by disrupting their ability to divide .
Wirkmechanismus
The mechanism of action of Tubulin polymerization-IN-37 involves its binding to the colchicine site of tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential for cell division. By preventing the formation of microtubules, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Tubulin polymerization-IN-37 is similar to other tubulin polymerization inhibitors such as colchicine, vinca alkaloids, and combretastatin A-4. it has unique properties that make it distinct from these compounds. For example, this compound has a different binding affinity and specificity for the colchicine site on tubulin, which can result in different biological effects and therapeutic potential .
Similar compounds include:
- Colchicine
- Vinca alkaloids
- Combretastatin A-4
- Maytansine
- Pironetin
These compounds also inhibit tubulin polymerization but may have different mechanisms of action, binding sites, and therapeutic applications .
Eigenschaften
Molekularformel |
C19H20N2O4 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
7-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole |
InChI |
InChI=1S/C19H20N2O4/c1-22-16-6-12(7-17(23-2)19(16)24-3)9-21-10-14-5-4-13-8-20-25-18(13)15(14)11-21/h6-8,10-11H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
YDAVKJAPXRUIHD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CN2C=C3CCC4=C(C3=C2)ON=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)









![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
